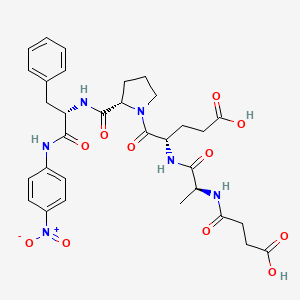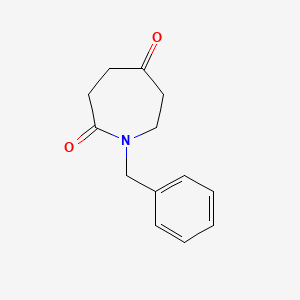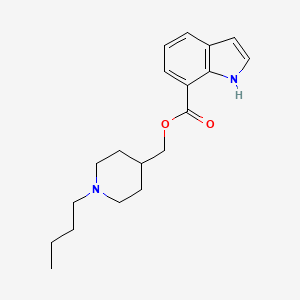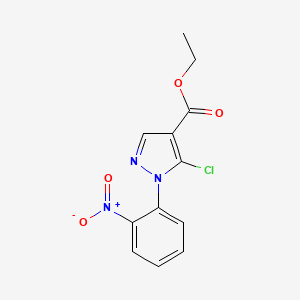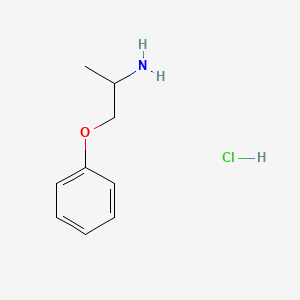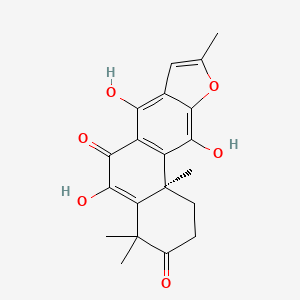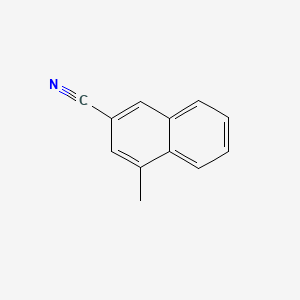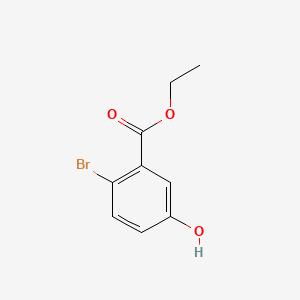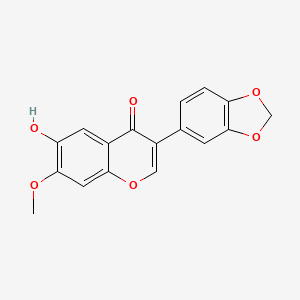
Acicerone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acicerone is a natural product that belongs to the class of sesquiterpenes. This compound has been the subject of extensive research due to its potential therapeutic and environmental applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acicerone involves several steps, starting from simple organic molecules. One common method includes the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from Acacia farnesiana. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form.
化学反应分析
Types of Reactions: Acicerone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction of this compound can lead to the formation of reduced sesquiterpene derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted sesquiterpenes with potential biological activities .
科学研究应用
Acicerone has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a starting material for the synthesis of various sesquiterpene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: this compound has been investigated for its potential therapeutic applications, including anti-inflammatory and hepatoprotective effects.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant aroma
作用机制
The mechanism of action of Acicerone involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. This compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it may interact with cellular signaling pathways to exert its anti-inflammatory effects .
相似化合物的比较
Farnesol: A sesquiterpene alcohol with similar biological activities.
Nerolidol: Another sesquiterpene with antimicrobial and antioxidant properties.
Bisabolol: Known for its anti-inflammatory and skin-soothing effects.
Uniqueness: Acicerone stands out due to its unique combination of biological activities and its presence in specific plant species like Acacia farnesiana. Its potential therapeutic applications, particularly in the field of hepatoprotection and anti-inflammatory effects, make it a compound of significant interest in scientific research .
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-hydroxy-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-15-6-14-10(5-12(15)18)17(19)11(7-21-14)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFSLLANSCHECV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

